
N,N,1,1,1-Pentaethylgermanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1,1,1-Pentaethylgermanecarboxamide is a chemical compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,1,1-Pentaethylgermanecarboxamide typically involves the reaction of germanium tetrachloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme can be represented as follows:
GeCl4+R2NH→this compound+HCl
where R represents the ethyl group. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at a low level to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,1,1,1-Pentaethylgermanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethyl groups in the compound can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other oxidized germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,1,1,1-Pentaethylgermanecarboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and as a component in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mécanisme D'action
The mechanism of action of N,N,1,1,1-Pentaethylgermanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,1,1,1-Pentaethylsilane: Similar structure but with silicon instead of germanium.
N,N,1,1,1-Pentaethylstannane: Similar structure but with tin instead of germanium.
N,N,1,1,1-Pentaethylplumbane: Similar structure but with lead instead of germanium.
Uniqueness
N,N,1,1,1-Pentaethylgermanecarboxamide is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their semi-conducting properties and potential biological activity, making this compound a compound of interest in various research fields.
Propriétés
Numéro CAS |
82816-46-4 |
|---|---|
Formule moléculaire |
C11H25GeNO |
Poids moléculaire |
259.95 g/mol |
Nom IUPAC |
N,N-diethyl-1-triethylgermylformamide |
InChI |
InChI=1S/C11H25GeNO/c1-6-12(7-2,8-3)11(14)13(9-4)10-5/h6-10H2,1-5H3 |
Clé InChI |
JTMSNUOVUIMGMB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)[Ge](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


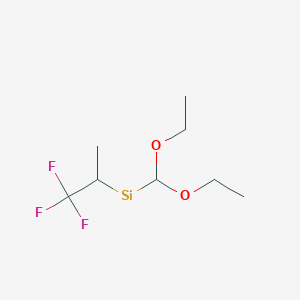
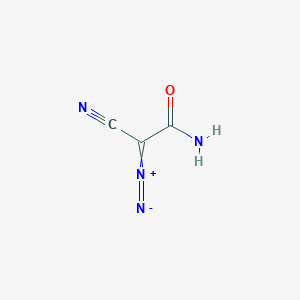
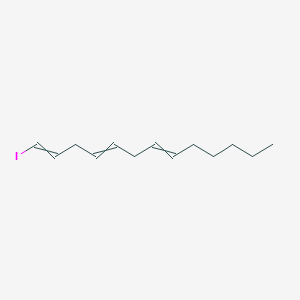
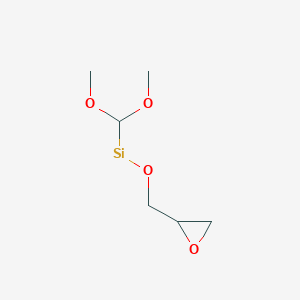
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)
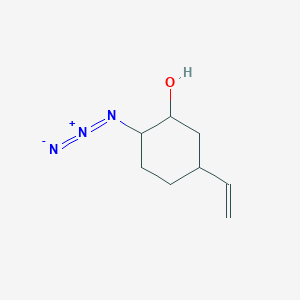
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
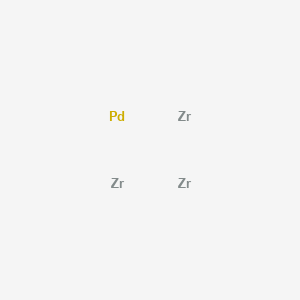
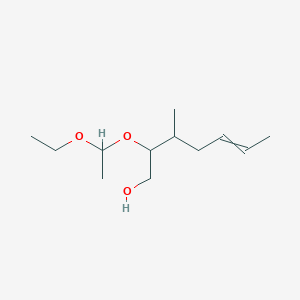

![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)
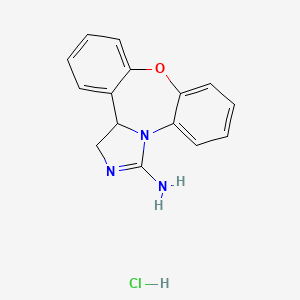
![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
